molecular formula C19H17N5OS B2861624 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(thiophen-2-yl)benzamide CAS No. 2034557-56-5

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(thiophen-2-yl)benzamide

Cat. No. B2861624
CAS RN: 2034557-56-5
M. Wt: 363.44
InChI Key: VAVXBANEZNKYKB-UHFFFAOYSA-N
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Description

The compound “N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(thiophen-2-yl)benzamide” is a complex organic molecule that contains a triazolopyrimidine core, a thiophene ring, and a benzamide group .


Synthesis Analysis

While the specific synthesis for this compound is not available, related compounds such as triazolopyrimidines and thiophene derivatives have been synthesized using various methods . For instance, triazolopyrimidines can be synthesized from 1-azido-2-isocyanoarenes and terminal acetylenes or substituted acetaldehydes .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolopyrimidine core, a thiophene ring, and a benzamide group .


Chemical Reactions Analysis

Triazolopyrimidines can undergo various chemical reactions. For example, the triazole ring in triazolopyrimidines can be opened with loss of nitrogen. The reagents described for this reaction are bromine, aqueous sulphuric acid, glacial acetic acid, and selenium dioxide .

Scientific Research Applications

Molecular Chemosensors

Triazolopyridine derivatives have been utilized as molecular chemosensors, particularly for metal ions like zinc (ii), nitrite, and cyanide anions . The fluorescent properties of these compounds allow them to act as efficient sensors, providing a particular response in the presence of specific ions or molecules.

Ring Opening Reactions

The triazole ring in triazolopyridines can undergo ring opening reactions with the loss of nitrogen when treated with various reagents such as bromine, aqueous sulphuric acid, glacial acetic acid, and selenium dioxide . This reaction is significant in synthetic chemistry for the modification of heterocyclic compounds.

Structural and Optical Properties

Triazolopyridine derivatives exhibit unique structural and optical properties, making them suitable for spectroscopic analysis . Their molecular structure and vibrational spectra can be analyzed using advanced computational methods, contributing to the understanding of their physical and chemical behavior.

Synthesis of Heterocyclic Compounds

These derivatives play a crucial role in the synthesis of heterocyclic compounds, which are foundational in medicinal and pharmaceutical chemistry . The development of sustainable methodologies for synthesizing these compounds is an actively pursued area of research.

Pharmacological Applications

Compounds with the triazolopyridine skeleton have shown a wide range of biological effects, including antimicrobial, antifungal, anticancer, anti-inflammatory, antitubercular, analgesic, anticonvulsant, and antidepressant activities . This makes them vital in the process of new drug development.

Inhibitors of Biological Processes

Triazolopyridine derivatives have been discovered as inhibitors of various biological processes, such as tankyrase inhibition, which is relevant in the context of cancer research and treatment .

properties

IUPAC Name

4-thiophen-2-yl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5OS/c25-18(16-7-5-15(6-8-16)17-4-2-10-26-17)20-9-1-3-14-11-21-19-22-13-23-24(19)12-14/h2,4-8,10-13H,1,3,9H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVXBANEZNKYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)C(=O)NCCCC3=CN4C(=NC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(thiophen-2-yl)benzamide

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